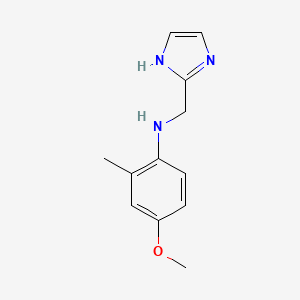![molecular formula C14H12BrNO4 B7568500 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7568500.png)
3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid, also known as BFPPA, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent anti-inflammatory and analgesic properties.
作用机制
3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response and pain sensation. 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid selectively inhibits the activity of COX-2, which is induced in response to inflammation and is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2 activity, 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid reduces the production of pro-inflammatory cytokines and prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in various cell lines and animal models. 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. Additionally, 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress.
实验室实验的优点和局限性
3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using standard organic chemistry techniques. 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid also exhibits potent anti-inflammatory and analgesic effects, making it a useful tool for studying the mechanisms of inflammation and pain. However, there are some limitations to using 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid in lab experiments. It has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid may exhibit off-target effects that could complicate data interpretation.
未来方向
There are several future directions for research on 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid. One area of interest is the development of more potent and selective COX-2 inhibitors based on the 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid scaffold. Another area of interest is the investigation of the effects of 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid on other inflammatory mediators, such as cytokines and chemokines. Additionally, 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid could be used as a tool for studying the role of oxidative stress in inflammation and pain. Finally, the potential therapeutic applications of 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid in the treatment of inflammatory and pain disorders could be explored further.
Conclusion
In conclusion, 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid is a synthetic compound that exhibits potent anti-inflammatory and analgesic effects. It inhibits the activity of COX-2, reducing the production of pro-inflammatory cytokines and prostaglandins. 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid, including the development of more potent and selective COX-2 inhibitors and investigation of the effects of 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid on other inflammatory mediators.
合成方法
The synthesis of 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid involves the reaction of 5-bromofuran-2-carboxylic acid with N-phenylglycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in various cell lines and animal models. 3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid has also been found to reduce pain sensitivity in animal models of inflammation and neuropathic pain.
属性
IUPAC Name |
3-[(5-bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c15-12-7-6-11(20-12)13(17)16-8-10(14(18)19)9-4-2-1-3-5-9/h1-7,10H,8H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHFQHYWXGZYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(O2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(methylamino)ethyl]quinoline-6-carboxamide](/img/structure/B7568449.png)


![2-[Methyl(1,3-thiazol-4-ylmethyl)amino]butanamide](/img/structure/B7568475.png)
![3-[(5-Chlorothiophen-2-yl)sulfonylamino]-2-phenylpropanoic acid](/img/structure/B7568479.png)
![3-[(6-aminopyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7568482.png)

![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B7568490.png)
![3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7568495.png)
![3-[(3-Bromobenzoyl)amino]-2-phenylpropanoic acid](/img/structure/B7568497.png)

![1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol](/img/structure/B7568511.png)
